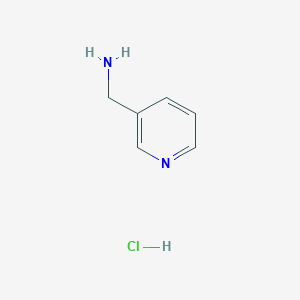

Pyridin-3-ylmethanamine Hydrochloride

Description

Pyridin-3-ylmethanamine Hydrochloride (systematic name: 1-(pyridin-3-yl)methanamine hydrochloride) is a pyridine derivative with an amine group attached to the methylene carbon at the 3-position of the pyridine ring. The hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical applications .

Properties

CAS No. |

22199-21-9 |

|---|---|

Molecular Formula |

C6H10Cl2N2 |

Molecular Weight |

181.06 g/mol |

IUPAC Name |

pyridin-3-ylmethanamine;dihydrochloride |

InChI |

InChI=1S/C6H8N2.2ClH/c7-4-6-2-1-3-8-5-6;;/h1-3,5H,4,7H2;2*1H |

InChI Key |

RBXRFBJTZFYBSZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)CN.Cl |

Canonical SMILES |

C1=CC(=CN=C1)CN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridin-3-ylmethanamine Hydrochloride can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with ammonia or an amine, followed by reduction to form pyridin-3-ylmethanamine. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-ylmethanamine Hydrochloride undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hypervalent iodine compounds like PhI(OAc)2 in combination with TEMPO as an oxidizing agent.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Aldehydes and ketones.

Reduction: Various amine derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Pyridin-3-ylmethanamine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridin-3-ylmethanamine Hydrochloride involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Insights

- Positional Isomerism: Compounds like (3-Methylpyridin-2-yl)methanamine•HCl demonstrate how substituent placement on the pyridine ring alters physicochemical properties.

- Electron-Withdrawing Groups : The trifluoromethyl group in [3-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride enhances metabolic stability by resisting oxidation, a critical feature for CNS drugs.

- Fused Heterocycles : Imidazo[1,2-A]this compound and [1,2,4]Triazolo analogs show improved target selectivity due to their rigid fused-ring systems, which restrict conformational flexibility.

Salt Form and Solubility

- Hydrochloride vs. Dihydrochloride: Dihydrochloride salts (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride ) generally exhibit higher aqueous solubility than monohydrochlorides, facilitating formulation for intravenous delivery.

- Chiral Derivatives : The (R)-enantiomer of 1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride highlights the role of stereochemistry in pharmacological activity, with enantiopure forms often showing reduced off-target effects.

Biological Activity

Pyridin-3-ylmethanamine hydrochloride, also known as 3-(aminomethyl)pyridine or 3-picolylamine, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C6H8N2

- Molecular Weight : 108.14 g/mol

- CAS Number : 3731-52-0

- Solubility : Fully miscible in water, soluble in chloroform, ethyl acetate, and methanol

- Melting Point : -21°C

- Boiling Point : 226°C

This compound exhibits a range of biological activities due to its ability to interact with various molecular targets. Its primary mechanism involves the modulation of neurotransmitter systems, particularly through its action on the central nervous system (CNS). The compound acts as a ligand for certain receptors, influencing neurochemical pathways that can lead to both stimulatory and inhibitory effects depending on the context.

Biological Activities

-

Anticancer Activity :

This compound has been studied for its potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including those representing triple-negative breast cancer (TNBC). The compound's effectiveness is often compared to other known anticancer agents, demonstrating selective cytotoxicity against specific cancer subtypes . -

Neuroprotective Effects :

Research indicates that pyridin-3-ylmethanamine may provide neuroprotective benefits. It has been shown to enhance synaptic plasticity and improve cognitive function in animal models, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's . -

Antimicrobial Properties :

The compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect that could be harnessed in developing new antibiotics .

Case Study 1: Anticancer Efficacy

A study investigated the antiproliferative effects of this compound on MDA-MB-453 cells, a model for LAR subtype TNBC. The results indicated a GI50 value of approximately 60 μM, showcasing its potential as a selective therapeutic agent against this cancer subtype .

Case Study 2: Neuroprotection in Animal Models

In a series of experiments involving rodents, administration of this compound resulted in improved memory retention and reduced markers of neuroinflammation. These findings suggest that the compound may serve as a promising candidate for further development in neuroprotective therapies .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.